molecular formula C10H13N3 B017803 1-Propyl-1H-indazol-3-amine CAS No. 108552-99-4

1-Propyl-1H-indazol-3-amine

Cat. No.: B017803
CAS No.: 108552-99-4
M. Wt: 175.23 g/mol
InChI Key: VSDCEYSYGFYJES-UHFFFAOYSA-N
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Description

1-Propyl-1H-indazol-3-amine is a chemical compound with the molecular formula C10H13N3 . It belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Mechanism of Action

Target of Action

1-Propyl-1H-indazol-3-amine is a compound that has been shown to have significant interactions with certain targets in the body. The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The 1H-indazole-3-amine structure of this compound is an effective hinge-binding fragment . In the case of Linifanib, a known tyrosine kinase inhibitor, it binds effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the tyrosine kinase, thereby disrupting the signal transduction cascades it mediates .

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects various biochemical pathways. For instance, it can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway . These pathways play crucial roles in cell proliferation and survival, so their disruption can lead to the inhibition of cancer cell growth .

Pharmacokinetics

For instance, imidazole, a similar compound, is highly soluble in water and other polar solvents , which could potentially influence the absorption and distribution of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation. For example, one study found that a compound with a similar structure exhibited a promising inhibitory effect against the K562 cell line, a human leukemia cell line . This compound showed great selectivity for normal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-indazol-3-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent followed by a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can yield 1H-indazoles . Another method involves the use of hydrazine hydrate and NaOAc in aprotic polar solvents like NMP and DMSO at 60°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions are often employed to minimize byproducts and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-Propyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy .

Properties

IUPAC Name

1-propylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12-13/h3-6H,2,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDCEYSYGFYJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547787
Record name 1-Propyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108552-99-4
Record name 1-Propyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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